molecular formula C20H17N3O4 B6064507 5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B6064507
M. Wt: 363.4 g/mol
InChI Key: XQHSXHJQPVXJOR-UKTHLTGXSA-N
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Description

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features an indole moiety, a furan ring, and a pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione is unique due to its combination of indole, furan, and pyrimidine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-12-5-3-7-15-13(10-21-17(12)15)9-16-18(24)22-20(26)23(19(16)25)11-14-6-4-8-27-14/h3-10,25H,2,11H2,1H3,(H,22,24,26)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHSXHJQPVXJOR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=O)NC3=O)CC4=CC=CO4)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=O)NC3=O)CC4=CC=CO4)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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